molecular formula C13H14N2O2S B2871507 7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1797570-57-0

7-(4-methoxyphenyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2871507
CAS No.: 1797570-57-0
M. Wt: 262.33
InChI Key: GGIUSTOTGJAORW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and mass spectrometry, as is done for similar compounds .

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of molecules that are often synthesized for their potential biological activities. For instance, Abbas et al. (2015) described the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinone derivatives. These compounds were evaluated for cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, revealing promising activity (Abbas et al., 2015).

Biological Evaluation

Derivatives of the compound have been designed and synthesized for the evaluation of their antimicrobial activities, suggesting potential as chemotherapeutic agents. Dangi et al. (2011) synthesized alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one and evaluated their antimicrobial activities, highlighting the versatility of this chemical framework in drug design (Dangi et al., 2011).

Antifungal and Anticancer Potential

Further studies, such as those conducted by Jafar et al. (2017), explored the antifungal effects of derivatives containing heterocyclic compounds against important types of fungi like Aspergillus terreus and Aspergillus niger. This study concluded that the synthesized dimethylpyrimidin-derivatives are biologically active and could be developed into useful antifungal agents (Jafar et al., 2017).

Mechanism of Action Exploration

Research on the synthesis and biological evaluation of novel compounds often includes investigation into their mechanisms of action, such as the study by Tiwari et al. (2016), which reported on the ultrasound-promoted synthesis of novel thiadiazolopyrimidine derivatives with evaluated in-vitro anticancer activities. This study not only highlighted the anticancer potential of these compounds but also performed docking studies to understand their interaction with biological targets (Tiwari et al., 2016).

Properties

IUPAC Name

7-(4-methoxyphenyl)-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-10-4-2-9(3-5-10)11-8-12(16)15-6-7-18-13(15)14-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIUSTOTGJAORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3CCSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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